molecular formula C6H5N3O B060386 Furo[2,3-d]pyrimidin-4-amine CAS No. 186454-70-6

Furo[2,3-d]pyrimidin-4-amine

Cat. No.: B060386
CAS No.: 186454-70-6
M. Wt: 135.12 g/mol
InChI Key: JPIPZNJBXFDXHH-UHFFFAOYSA-N
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Description

Furo[2,3-d]pyrimidin-4-amine is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This compound is part of the fused pyrimidine family, which includes various derivatives known for their potential therapeutic applications, particularly as protein kinase inhibitors .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing furo[2,3-d]pyrimidin-4-amine involves the Dimroth rearrangement, which is a process that rearranges heterocyclic compounds through ring opening and closure . This rearrangement can be catalyzed by acids or bases and is often accelerated by heat or light. Another method involves the use of microwave irradiation to synthesize furo- and pyrrolo[2,3-d]pyrimidine derivatives .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Furo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives.

Scientific Research Applications

Furo[2,3-d]pyrimidin-4-amine has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include pyrazolo[3,4-d]pyrimidine, pyrido[2,3-d]pyrimidine, and quinazoline derivatives . These compounds share structural similarities and exhibit comparable biological activities, particularly as protein kinase inhibitors.

Uniqueness

Furo[2,3-d]pyrimidin-4-amine is unique due to its specific structural configuration, which allows for selective inhibition of certain protein kinases. This selectivity can result in fewer side effects and improved therapeutic efficacy compared to other similar compounds .

Properties

IUPAC Name

furo[2,3-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c7-5-4-1-2-10-6(4)9-3-8-5/h1-3H,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPIPZNJBXFDXHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=NC=NC(=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20432485
Record name Furo[2,3-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186454-70-6
Record name Furo[2,3-d]pyrimidin-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=186454-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furo[2,3-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes furo[2,3-d]pyrimidin-4-amines interesting for drug discovery?

A1: Furo[2,3-d]pyrimidin-4-amines are of significant interest in medicinal chemistry due to their potential as inhibitors of various enzymes. For example, research has explored their use as EGFR inhibitors [] and ACK1 inhibitors []. These enzymes play crucial roles in cellular processes and are often implicated in diseases like cancer. By inhibiting these enzymes, furo[2,3-d]pyrimidin-4-amine derivatives may offer potential therapeutic benefits.

Q2: Can you explain the significance of chirality in 6-aryl-furo[2,3-d]pyrimidin-4-amines as EGFR inhibitors?

A2: Chirality plays a crucial role in the biological activity of molecules. In the context of 6-aryl-furo[2,3-d]pyrimidin-4-amines as EGFR inhibitors [], the specific arrangement of atoms around the chiral center (likely the 6-position with the aryl substituent) can significantly influence how the molecule interacts with its target. Different enantiomers (mirror image forms of the molecule) might exhibit varying binding affinities and specificities for the EGFR binding site, leading to differences in their potency and overall efficacy as inhibitors.

Q3: What synthetic methods are available to access furo[2,3-d]pyrimidin-4-amines?

A3: One method utilizes phosphorus pentoxide (P2O5) for the preparation and subsequent alkylation of furo[2,3-d]pyrimidin-4-amines []. This method highlights a specific approach to synthesizing and modifying the core structure of these compounds, which is essential for exploring their structure-activity relationships (SAR) and optimizing their pharmacological properties.

Q4: What are the next steps in research regarding furo[2,3-d]pyrimidin-4-amines?

A4: While the provided research highlights promising directions, further investigations are needed to fully understand the potential of furo[2,3-d]pyrimidin-4-amines. Future research might focus on:

  • Detailed SAR studies: Exploring how different substituents on the this compound scaffold affect their activity, potency, and selectivity towards different targets like EGFR [] and ACK1 [].

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